2-(4-bromonaphthalen-1-yl)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide
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Overview
Description
2-(4-BROMONAPHTHALEN-1-YL)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE: is a complex organic compound that features a brominated naphthalene moiety and an acetohydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMONAPHTHALEN-1-YL)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves the following steps:
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Bromination of Naphthalene: : The initial step involves the bromination of naphthalene to produce 4-bromonaphthalene. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
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Formation of 4-Bromonaphthalen-1-yl Acetic Acid: : The brominated naphthalene is then reacted with acetic acid to form 4-bromonaphthalen-1-yl acetic acid .
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Synthesis of Acetohydrazide: : The 4-bromonaphthalen-1-yl acetic acid is converted to its corresponding acetohydrazide by reacting with hydrazine hydrate (N₂H₄·H₂O).
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Condensation Reaction: : Finally, the acetohydrazide is subjected to a condensation reaction with naphthalen-2-carbaldehyde under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for bromination, condensation, and purification steps.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
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Reduction: : Reduction reactions can target the carbonyl group in the acetohydrazide, converting it to an alcohol.
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Substitution: : The bromine atom in the naphthalene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound and its derivatives could be investigated for their potential as therapeutic agents. The presence of the hydrazide moiety is particularly interesting for drug design.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of 2-(4-BROMONAPHTHALEN-1-YL)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The hydrazide group can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMONAPHTHALEN-1-YL)ACETIC ACID: This compound shares the brominated naphthalene moiety but lacks the hydrazide group.
2-[(4-BROMONAPHTHALEN-1-YL)OXY]ACETOHYDRAZIDE: Similar in structure but with an additional oxygen atom linking the naphthalene and acetohydrazide groups.
Properties
Molecular Formula |
C23H17BrN2O |
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Molecular Weight |
417.3 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-N-[(E)-naphthalen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C23H17BrN2O/c24-22-12-11-19(20-7-3-4-8-21(20)22)14-23(27)26-25-15-16-9-10-17-5-1-2-6-18(17)13-16/h1-13,15H,14H2,(H,26,27)/b25-15+ |
InChI Key |
ANQNRDYZBHNRSS-MFKUBSTISA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)CC3=CC=C(C4=CC=CC=C34)Br |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)CC3=CC=C(C4=CC=CC=C34)Br |
Origin of Product |
United States |
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